

Physical and chemical properties of (Z)-Akuammidine

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Compound of Interest

Compound Name: (Z)-Akuammidine

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(Z)-Akuammidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is a monoterpenoid indole alkaloid that has been identified in various plant species, including *Gelsemium elegans* and *Alstonia scholaris*.^[1] As a member of the broader akuammiline family of alkaloids, it possesses a complex polycyclic structure. This guide provides an in-depth overview of the known physical and chemical properties of **(Z)-Akuammidine**, detailed experimental methodologies for their determination, and an exploration of its biological activities and associated signaling pathways. The information presented is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

The physical and chemical characteristics of **(Z)-Akuammidine** are summarized below. Data has been aggregated from multiple chemical databases and literature sources. It is important to note that some values, particularly for boiling point, density, and pKa, are predicted based on computational models.^{[2][3]}

Table 1: General and Structural Properties of (Z)-Akuammidine

Property	Value	Source(s)
IUPAC Name	methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0 ² , ¹⁰ .0 ⁴ , ⁹ .0 ¹² , ¹⁷]octadeca-2(10),4,6,8-tetraene-13-carboxylate	[1][3]
Synonyms	(19Z)-Rhazine	[2][3]
CAS Number	113973-31-2	[1][2][3]
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₃	[1][2][3]
SMILES	<chem>CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC</chem>	[1]
InChI Key	RCEFXZXHYFOPIE-UHFFFAOYSA-N	[1]

Table 2: Physicochemical Data for (Z)-Akuammidine

Property	Value	Source(s)
Molecular Weight	352.4 g/mol	[1][2]
Exact Mass	352.17869263 Da	[1][3]
Appearance	Crystalline Powder/Solid	[2][3]
Melting Point	240-242 °C	[2][3]
Boiling Point	513.0 ± 50.0 °C (Predicted)	[2][3]
Density	1.34 ± 0.1 g/cm ³ (Predicted)	[2][3]
pKa	14.79 ± 0.10 (Predicted)	[2]
XLogP3	1.5	[1]
Storage	Store at 2°C - 8°C in a well-closed container.	[4]

Table 3: Computed Molecular Descriptors for (Z)-Akuammidine

Property	Value	Source(s)
Hydrogen Bond Donor Count	2	[1][3]
Hydrogen Bond Acceptor Count	4	[1][3]
Rotatable Bond Count	3	[3]
Topological Polar Surface Area	65.6 Å ²	[1][3]
Complexity	635	[1][3]

Solubility Profile

(Z)-Akuammidine is reported to be soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[3][5] Its salts are expected to have higher solubility in aqueous solutions.[6]

Stereochemistry and Optical Activity

(Z)-Akuammidine is a chiral molecule. While its diastereomer, (+)-Akuammidine, has been documented, a specific optical rotation value for the (Z)-isomer has not been found in the surveyed literature.^[7] As a chiral compound, a solution of a single enantiomer of **(Z)-Akuammidine** is expected to be optically active, meaning it will rotate the plane of polarized light. This rotation can be measured and quantified as the specific rotation.

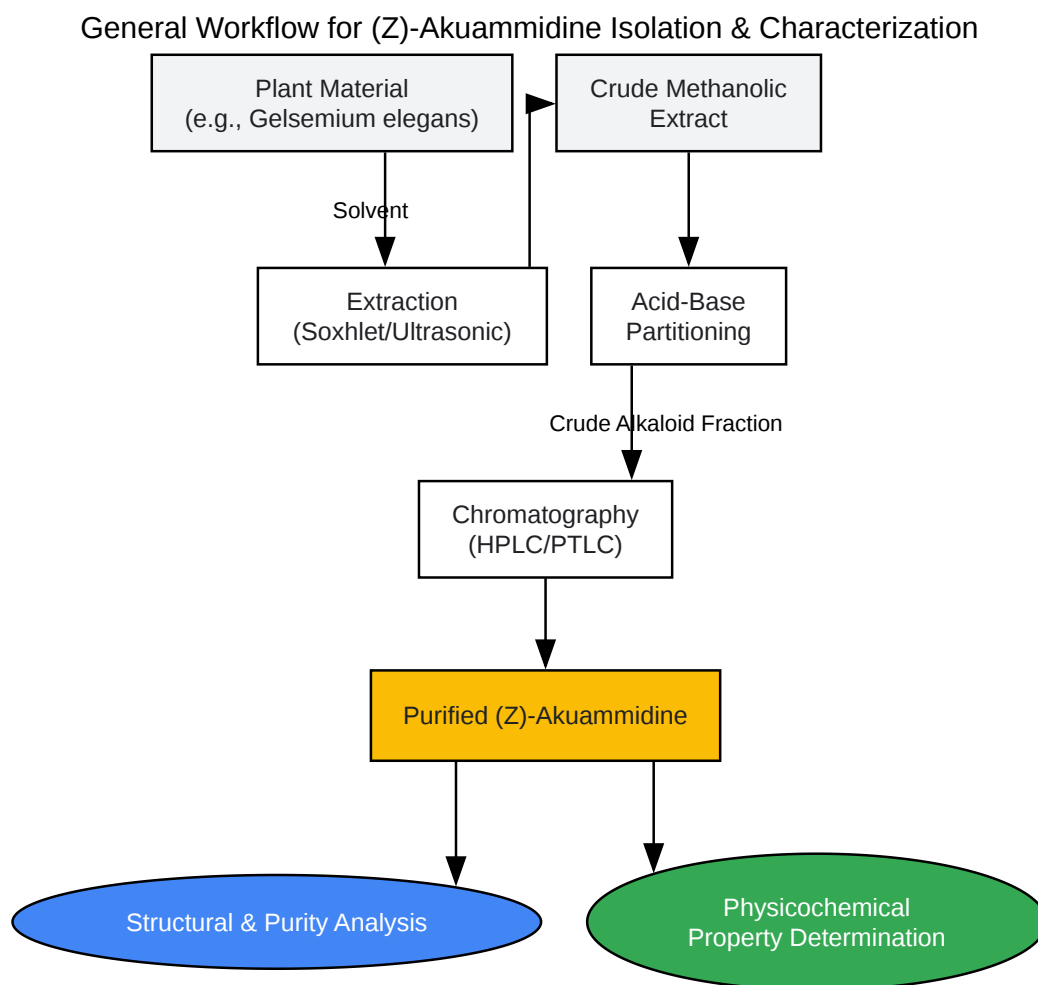
Experimental Protocols

Detailed experimental procedures for the characterization of **(Z)-Akuammidine** are crucial for verification and further research. The following section outlines standard methodologies for determining its key properties.

Isolation and Purification

Alkaloids like **(Z)-Akuammidine** are typically isolated from plant material through a multi-step extraction and purification process.

- **Extraction:** Dried and powdered plant material (e.g., roots of *Gelsemium elegans*) is subjected to extraction, often using a Soxhlet apparatus or ultrasonication with a solvent like methanol.^[8]
- **Acid-Base Extraction:** The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate basic alkaloids from neutral and acidic components. The pH of the aqueous layer is subsequently raised to precipitate the free alkaloids, which are then re-extracted into an organic solvent.
- **Chromatography:** Final purification is achieved using chromatographic techniques. Column chromatography followed by High-Performance Liquid Chromatography (HPLC) or Preparative Thin-Layer Chromatography (PTLC) is commonly employed to isolate the pure compound.^[7]



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Caption: Workflow for Isolation and Analysis of **(Z)-Akuammidine**.

Structural Elucidation

The complex structure of **(Z)-Akuammidine** is confirmed using a combination of modern spectroscopic techniques.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.^[7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complete chemical structure and stereochemistry by establishing the connectivity of atoms.[\[7\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups from the ester.[\[7\]](#)
- X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.[\[6\]](#)

Physicochemical Property Determination

- Melting Point: The melting point is determined using a calibrated melting point apparatus. A small amount of the purified crystalline solid is heated slowly, and the temperature range over which it melts is recorded.
- Solubility: Qualitative solubility is assessed by adding a small amount of **(Z)-Akuammidine** to various solvents (e.g., water, ethanol, DMSO, dichloromethane) at a controlled temperature and observing its miscibility.
- Optical Rotation: The specific rotation is measured using a polarimeter.[\[9\]](#) A solution of the compound with a known concentration (c , in g/mL) is prepared in a suitable solvent and placed in a sample tube of a known path length (l , in decimeters). Plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample, and the observed angle of rotation (α) is measured. The specific rotation $[\alpha]$ is then calculated using the formula: $[\alpha] = \alpha / (l * c)$.[\[10\]](#)

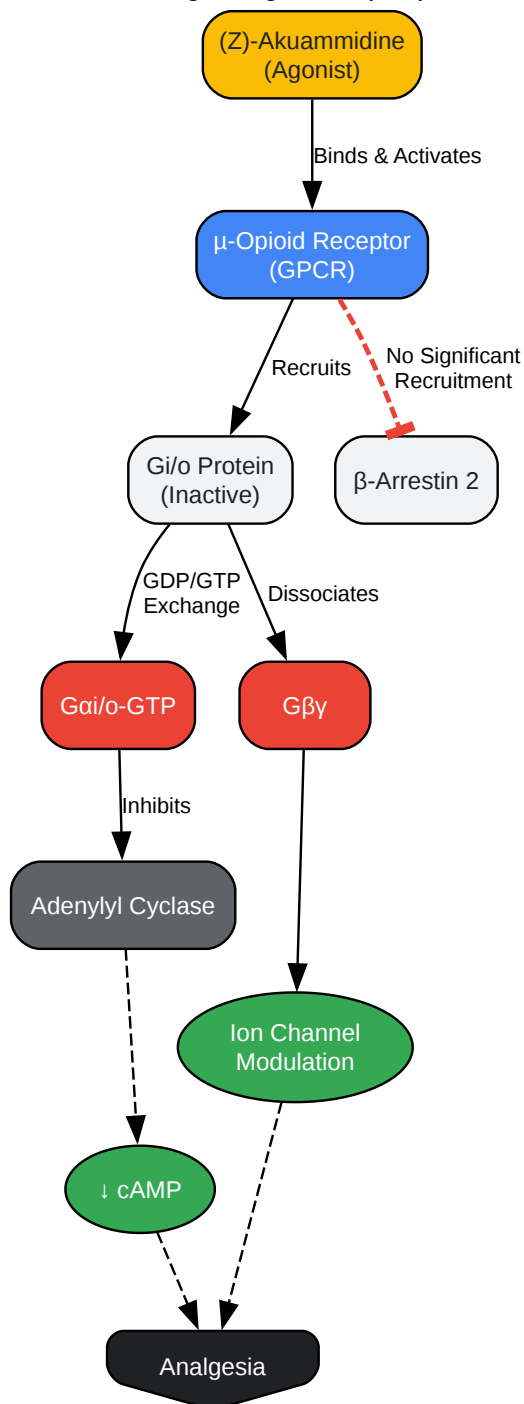
Biological Activity and Signaling Pathways

(Z)-Akuammidine is primarily recognized for its interaction with opioid receptors, similar to other alkaloids isolated from *Picralima nitida*.[\[2\]](#)[\[9\]](#) Its biological activity suggests potential therapeutic applications, particularly in analgesia and anti-inflammatory contexts.

Opioid Receptor Agonism

(Z)-Akuammidine has been identified as a potent μ -opioid receptor (MOR) agonist.^[2] The binding affinity and functional activity at opioid receptors are key determinants of its pharmacological profile. Studies on related akuamma alkaloids have shown that they bind to μ , κ (kappa), and δ (delta) opioid receptors with varying affinities.^{[5][11]} For instance, the related compound Akuammidine (the E-isomer) shows a preference for μ -opioid binding sites with K_i values of 0.6 μ M, 2.4 μ M, and 8.6 μ M at μ -, δ -, and κ -opioid binding sites, respectively.^[5]

The μ -opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist like **(Z)-Akuammidine**, it primarily couples to the inhibitory G-protein, G_i/o . This initiates a signaling cascade that leads to analgesic effects. Interestingly, recent research on akuamma alkaloids suggests they may act as G-protein biased agonists.^[10] This means they activate the G-protein signaling pathway without significantly recruiting β -arrestin 2, a protein linked to some of the adverse effects of traditional opioids, such as respiratory depression and tolerance.^[10]

(Z)-Akuammidine Signaling at the μ -Opioid Receptor[Click to download full resolution via product page](#)

Caption: G-protein biased signaling of **(Z)-Akuammidine** at the μ -opioid receptor.

Other Potential Activities

Some studies suggest that akuamma alkaloids possess anti-inflammatory and anti-asthmatic properties.[5] The anti-inflammatory effects may be linked to the inhibition of pathways like NF- κ B, while anti-asthmatic effects could be related to β 2 adrenergic receptor agonism.[5] There is also indication that these compounds may modulate adrenergic and serotonergic systems, though these interactions are less characterized than their effects on opioid receptors.[4]

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